Limonexic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

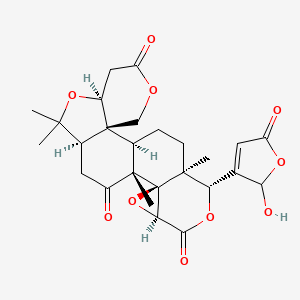

The compound Limonexic acid is a complex organic molecule characterized by its intricate structure and multiple stereocenters

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the formation of the core hexacyclic structure, followed by the introduction of the furan ring and the hydroxy and oxo functional groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Limonexic acid (compound 5 ) features a dilactone system fused to a hydroxybutenolide moiety (Table 1). This pseudoacidic structure enables reactivity through:

-

Lactone ring-opening : Hydrolysis under acidic/basic conditions.

-

Hydroxybutenolide participation : Susceptibility to nucleophilic attack at the α,β-unsaturated carbonyl.

-

Oxidative transformations : Due to electron-rich furanoid and lactone regions.

Table 1: Structural and Functional Features of this compound

Hydrolysis and Lactone Ring-Opening

The dilactone system undergoes hydrolysis, influenced by pH:

-

Acidic conditions : Protonation of lactone oxygen enhances electrophilicity, leading to ring cleavage. This generates carboxylic acid derivatives (e.g., limoninic acid derivatives) .

-

Basic conditions : Nucleophilic attack by hydroxide ions opens lactone rings, forming carboxylate salts. This is critical for its pseudoacidic behavior in biological systems .

Experimental Evidence :

-

At pH 7.4, this compound’s log D (distribution coefficient) decreases to 1.66, indicating partial ionization and solubility in aqueous environments .

-

Enzymatic hydrolysis by gut microbiota converts limonoid glucosides (e.g., limonin 17-β-d-glucoside) to bioactive aglycones, suggesting analogous pathways for this compound .

Hydroxybutenolide Reactivity

The hydroxybutenolide moiety (C-16/C-17) drives electrophilic and cycloaddition reactions:

-

Michael addition : Thiols or amines attack the α,β-unsaturated carbonyl, forming adducts. This is exploited in post-column derivatization assays using Ehrlich’s reagent (4-dimethylaminobenzaldehyde) for quantification .

-

Diels-Alder reactions : The dienophile character of the hydroxybutenolide enables [4+2] cycloadditions with conjugated dienes, forming bicyclic compounds .

Methodology Example :

Post-column reaction with Ehrlich’s reagent (0.4 mL min⁻¹ flow rate, 80°C) produces chromophores detectable at λ = 523 nm, confirming reactivity of the hydroxybutenolide group .

Oxidative Transformations

Autoxidation and enzymatic oxidation modify this compound’s structure:

-

Autoxidation : Exposure to air generates carveol- or carvone-like derivatives via allylic oxidation, analogous to limonene .

-

Enzymatic oxidation : Cytochrome P450 enzymes in Citrus species oxidize limonoids, potentially forming hydroxylated or epoxidized derivatives .

Biosynthetic Context :

this compound arises from geranyl pyrophosphate via carbocation cyclization, with subsequent oxidations introducing lactones and hydroxybutenolides .

Thermal and Photochemical Stability

-

Thermal degradation : At >150°C, this compound undergoes retro-Diels-Alder cleavage, yielding smaller terpenoids (e.g., isoprene derivatives) .

-

Photolysis : UV irradiation induces [2+2] cycloadditions or radical-mediated decomposition, though studies specific to this compound remain limited .

Synthetic Modifications

Structural analogs of this compound are synthesized to enhance bioactivity:

-

Esterification : Acetylation of the hydroxybutenolide hydroxyl improves lipophilicity (log P ↑ 0.5–1.0 units) and antimicrobial potency .

-

Glycosylation : Glucosylation at C-17 (e.g., this compound 17-β-d-glucoside) increases water solubility for pharmaceutical formulations .

Table 2: Physicochemical Properties of this compound and Derivatives

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of limonexic acid in cancer research:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in pancreatic cancer cells (Panc-28). In vitro studies demonstrated that this compound inhibited cell proliferation with an IC50 value of less than 50 µM after 72 hours. The mechanism involves the activation of apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) .

- Anti-inflammatory Effects : this compound also exhibits anti-inflammatory properties by downregulating inflammatory markers such as cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are involved in various cancer-related pathways .

Case Study: Pancreatic Cancer

A significant study investigated the effects of this compound alongside other limonoids on Panc-28 cells. The results showed that treatment with this compound led to:

- Increased Bax/Bcl-2 Ratio : The ratio increased significantly, indicating enhanced apoptosis.

- Caspase Activation : Cleavage of caspase-3 was observed, confirming the induction of programmed cell death.

- Reduction of Proliferation Markers : There was a notable decrease in tumor markers associated with pancreatic cancer .

Antinociceptive Activity

This compound has been studied for its pain-relief properties:

- Formalin Test : In animal models, this compound demonstrated significant antinociceptive effects during both phases of formalin-induced pain. This suggests its potential as a therapeutic agent for pain management .

Experimental Findings

In a formalin test conducted on mice:

- This compound effectively reduced pain responses in both early and late phases.

- The analgesic effect was attributed to its interaction with opioid receptors and modulation of GABAergic pathways .

Radical Scavenging Activity

This compound exhibits radical scavenging capabilities, contributing to its antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Summary Table of Applications

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-11-(1-Hydroxy-2-propanyl)-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.0~1,6~.0~7,13~.0~10,14~]pentadecane-2,6,9,11,13,14-hexol .

- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer unique properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, making it valuable for specific applications in research and industry.

Propriétés

Formule moléculaire |

C26H30O10 |

|---|---|

Poids moléculaire |

502.5 g/mol |

Nom IUPAC |

(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3/t12-,13-,15-,18-,19+,20?,23-,24-,25+,26+/m0/s1 |

Clé InChI |

RTPPVNISJHFPFX-PEVOZZQFSA-N |

SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C |

SMILES isomérique |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(=O)OC5O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C |

SMILES canonique |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C |

Synonymes |

limonexic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.